1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Overview
Description
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is known for its unique structure, which includes an isoquinoline core with a carboxylic acid group at the 3-position and a keto group at the 1-position. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and functional group transformations . Industrial production methods may involve the use of flow chemistry and metal-catalyzed reactions to achieve high yields and purity . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure the efficient production of the compound .
Chemical Reactions Analysis
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to the inhibition of its catalytic activity .
Comparison with Similar Compounds
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and biological activities.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains additional hydrogen atoms, resulting in different reactivity and applications.
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: . The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWCUACNBIYDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299558 | |
Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-13-9 | |
Record name | 1,2-Dihydro-1-oxo-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7509-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 407253 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7509-13-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7509-13-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives interesting for HCV drug development?
A: These compounds exhibit structural features that mimic pyrophosphate, a crucial component for the function of the HCV NS5B polymerase. This enzyme plays a vital role in viral replication, making it an attractive target for antiviral drug development []. By mimicking pyrophosphate, these derivatives can potentially interfere with the enzyme's activity and inhibit viral replication.
Q2: How do these compounds interact with the HCV NS5B polymerase?
A: Research suggests that 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives, a specific subset within this class of compounds, can bind to the active site of the NS5B polymerase []. Molecular docking studies indicate that these compounds occupy a similar position within the active site as uridine triphosphate (UTP), a natural substrate of the polymerase []. This binding interaction likely hinders the enzyme's ability to incorporate nucleotides during viral RNA synthesis, thereby interfering with viral replication.
Q3: What structural modifications have been explored and how do they affect the inhibitory activity?
A: Scientists have synthesized a series of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives with variations in their substituents []. These modifications aimed to investigate the structure-activity relationship and identify derivatives with enhanced inhibitory potency. Notably, compound 11c, bearing specific substituents, demonstrated promising inhibitory activity against the HCV NS5B polymerase with an IC₅₀ value of 5.9 μM in an NTP incorporation assay [].
Q4: Beyond their potential as antiviral agents, are there other applications for this compound derivatives?
A: While the research primarily focuses on their antiviral potential, these compounds also exhibit interesting chemical reactivity. For instance, 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives can undergo a fascinating series of reactions involving tautomerization, C-3 hydroxylation, and an α-ketol rearrangement under specific conditions []. This transformation highlights their potential as versatile building blocks in organic synthesis, potentially leading to the development of novel compounds with diverse applications.
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